An In-Depth Technical Guide to N-Butyl-1-(propan-2-yl)piperidin-4-amine: Synthesis, Characterization, and Scientific Context
An In-Depth Technical Guide to N-Butyl-1-(propan-2-yl)piperidin-4-amine: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of N-Butyl-1-(propan-2-yl)piperidin-4-amine, a disubstituted 4-aminopiperidine derivative. The 4-aminopiperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as antifungal agents and cognition enhancers.[3][4] This document will delve into the chemical structure, a robust synthetic route, and the analytical methods required for the thorough characterization of this specific compound. The methodologies presented are grounded in established chemical principles and are designed to be both reproducible and self-validating.
Molecular Structure and Physicochemical Properties
N-Butyl-1-(propan-2-yl)piperidin-4-amine is a tertiary amine featuring a piperidine ring N-substituted with an isopropyl group and a 4-position amino group that is N-substituted with a butyl group.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆N₂ | ChemicalBook[5] |
| Molecular Weight | 198.35 g/mol | ChemicalBook[5] |
| IUPAC Name | N-butyl-1-(propan-2-yl)piperidin-4-amine | N/A |
| CAS Number | Not available | ChemicalBook[5] |
Synthetic Approach: A Rationale for Reductive Amination
The synthesis of N-Butyl-1-(propan-2-yl)piperidin-4-amine can be efficiently achieved through a sequential, one-pot reductive amination process. This method is widely favored in medicinal chemistry for its high selectivity, operational simplicity, and the ability to avoid common side reactions like over-alkylation that can occur with direct alkylation using alkyl halides.[6][7][8] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[7][9]
The proposed synthetic pathway begins with a readily available starting material, 1-(propan-2-yl)piperidin-4-amine, and proceeds through its reaction with butanal. The choice of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial.[6][9] This reagent is particularly effective because it selectively reduces the iminium ion in the presence of the aldehyde, minimizing the reduction of the starting aldehyde.[6][9]
Caption: Synthetic workflow for N-Butyl-1-(propan-2-yl)piperidin-4-amine.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for reductive amination of piperidine derivatives.[4][9]
-
Reaction Setup: To a stirred solution of 1-(propan-2-yl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add butanal (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproducts of the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer) to ensure complete recovery of the product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-Butyl-1-(propan-2-yl)piperidin-4-amine.
Structural Elucidation and Characterization
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of novel organic molecules.
Caption: Logical workflow for the structural characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Proton Assignment |
| ~ 2.8 - 3.2 | Multiplet, Protons on piperidine ring adjacent to N |
| ~ 2.5 - 2.8 | Multiplet, CH₂ of butyl group adjacent to N |
| ~ 2.4 - 2.7 | Multiplet, CH of isopropyl group |
| ~ 1.8 - 2.2 | Multiplet, CH on C4 of piperidine ring |
| ~ 1.3 - 1.7 | Multiplet, CH₂ protons of piperidine ring and butyl chain |
| ~ 1.0 - 1.2 | Doublet, CH₃ of isopropyl group |
| ~ 0.9 | Triplet, CH₃ of butyl group |
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 50 - 60 | Carbons of piperidine ring adjacent to N |
| ~ 45 - 55 | CH of isopropyl group |
| ~ 40 - 50 | CH₂ of butyl group adjacent to N |
| ~ 30 - 40 | C4 of piperidine ring |
| ~ 25 - 35 | Other piperidine and butyl chain carbons |
| ~ 15 - 25 | CH₃ of isopropyl group |
| ~ 10 - 15 | CH₃ of butyl group |
The chemical shifts of the piperidine ring carbons are influenced by the nature of the N-alkyl substituent.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-Butyl-1-(propan-2-yl)piperidin-4-amine, High-Resolution Mass Spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
| Predicted Mass Spectrometry Data | |
| Technique | Expected m/z |
| HRMS (ESI+) | [M+H]⁺ corresponding to C₁₂H₂₇N₂⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Infrared (IR) Data | |
| Frequency (cm⁻¹) | Vibrational Mode |
| ~ 3300 - 3500 | N-H stretch (secondary amine) |
| ~ 2960 - 2850 | C-H stretch (aliphatic) |
| ~ 1470 - 1430 | C-H bend (aliphatic) |
| ~ 1150 - 1050 | C-N stretch |
Conclusion
This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of N-Butyl-1-(propan-2-yl)piperidin-4-amine. The choice of reductive amination as the synthetic strategy is justified by its efficiency and selectivity, which are paramount in the development of novel chemical entities for research and drug discovery. The detailed analytical workflow ensures the unambiguous confirmation of the molecular structure and purity of the final compound, providing a solid foundation for any subsequent biological or pharmacological investigations. The principles and protocols described herein are broadly applicable to the synthesis of other N-substituted 4-aminopiperidine derivatives, a class of compounds with significant potential in medicinal chemistry.
References
- Benchchem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- ResearchGate. Procedure for N-alkylation of Piperidine?.
- Benchchem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- PMC. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
- Apollo. Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines.
- ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
- SpectraBase. Piperidine.
- Google Patents. CN106674085B - Synthesis method of N-1, 3-difluoro isopropyl-4-aminopiperidine compound.
- Benchchem. A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.
- MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.
- ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
- NIH PubChem. N-(Propan-2-yl)piperidin-4-amine | C8H18N2.
- ResearchGate. Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
- ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
- NIH PubChem. N-(1-(1-(4-Butyl-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide | C29H42N2O3.
- Synple Chem. Application Note – Reductive Amination.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Wikipedia. Reductive amination.
- ChemicalBook. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.
- ChemicalBook. Isopropyl 4-aminopiperidine-1-carboxylate synthesis.
- ChemicalBook. N-butyl-1-(propan-2-yl)piperidin-4-amine.
- NIH PubChem. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2.
- NIH PubChem. 4-(Piperidin-1-yl)butan-1-amine.
- University of Cape Town. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
- MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
- PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.
- NIH PubChem. 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine.
- PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- DTIC. Piperidine Synthesis.
- BOC Sciences. Piperidines - Building Block.
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-butyl-1-(propan-2-yl)piperidin-4-amine [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]

